molecular formula C22H30ClN3O2 B13736513 Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride CAS No. 4061-35-2

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride

Cat. No.: B13736513
CAS No.: 4061-35-2
M. Wt: 403.9 g/mol
InChI Key: FKDUESOKKBSVLY-UHFFFAOYSA-N
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Description

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride is a quaternary ammonium salt characterized by a complex structure featuring a dimethylammonium core, a phenylcarbamoyl-methyl group, and a 3-(2,6-xylylcarbamoyl)propyl chain. Quaternary ammonium salts of this class are often explored for surfactant, antimicrobial, or catalytic functionalities due to their cationic nature and tunable lipophilicity .

Properties

CAS No.

4061-35-2

Molecular Formula

C22H30ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-[4-(2,6-dimethylanilino)-4-oxobutyl]-dimethylazanium;chloride

InChI

InChI=1S/C22H29N3O2.ClH/c1-17-10-8-11-18(2)22(17)24-20(26)14-9-15-25(3,4)16-21(27)23-19-12-6-5-7-13-19;/h5-8,10-13H,9,14-16H2,1-4H3,(H-,23,24,26,27);1H

InChI Key

FKDUESOKKBSVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of (Phenylcarbamoyl)methyl Intermediate

  • Starting materials: Aniline (phenylamine) and chloroacetyl chloride.
  • Reaction: Aniline is reacted with chloroacetyl chloride in an inert solvent (e.g., dichloromethane) under cooling to form phenylcarbamoyl chloride intermediate, which is then converted to (phenylcarbamoyl)methyl amine by reaction with methylamine or related amines.
  • Conditions: Typically performed at 0–5 °C to control exothermic reaction, followed by stirring at room temperature.
  • Purification: Extraction and recrystallization or chromatography.

Synthesis of 3-(2,6-xylylcarbamoyl)propyl Intermediate

  • Starting materials: 2,6-xylylamine and 3-chloropropionyl chloride.
  • Reaction: 2,6-xylylamine is acylated with 3-chloropropionyl chloride to form 3-(2,6-xylylcarbamoyl)propyl chloride intermediate.
  • Conditions: Similar to above, low temperature acylation in anhydrous conditions.
  • Subsequent step: The chloride group may be converted to an amine or linked directly to the ammonium center.

Quaternization and Final Assembly

  • Coupling: The two carbamoyl intermediates are linked to a dimethylammonium center by nucleophilic substitution or amide bond coupling.
  • Quaternization: The tertiary amine is quaternized using methyl chloride or methyl iodide to form the ammonium chloride salt.
  • Purification: The product is purified by crystallization from suitable solvents (e.g., ethanol, acetone) and characterized.

Analytical Characterization Supporting Preparation

Data Table: Summary of Preparation Steps and Conditions

Step Reactants Reaction Type Conditions Outcome Analytical Confirmation
1 Aniline + Chloroacetyl chloride Acylation (amide formation) 0–5 °C, inert solvent (Phenylcarbamoyl)methyl intermediate FT-IR, NMR
2 2,6-Xylylamine + 3-Chloropropionyl chloride Acylation 0–5 °C, anhydrous 3-(2,6-xylylcarbamoyl)propyl intermediate FT-IR, NMR
3 Intermediates + Dimethylamine Nucleophilic substitution Room temp, inert atmosphere Tertiary amine intermediate NMR, MS
4 Tertiary amine + Methyl chloride Quaternization Room temp to reflux Ammonium chloride salt (final product) NMR, MS, HPLC

Literature and Research Findings

  • The compound is structurally related to ammonium salts with carbamoyl substituents, which are typically synthesized via acylation of aromatic amines followed by quaternization of amines with alkyl halides.
  • Similar derivatives have been synthesized and characterized with enhanced biological activities, indicating the robustness of this synthetic approach.
  • Analytical data such as NMR and FT-IR spectra are critical for confirming the formation of amide bonds and quaternary ammonium centers.
  • Purity and identity are verified by chromatographic techniques and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride (described in ). Both share a dimethylammonium backbone but differ in substituents:

  • Target compound : One phenylcarbamoyl-methyl and one 3-(2,6-xylylcarbamoyl)propyl group.
  • Analogue : Two 2,6-xylylcarbamoyl groups (one ethyl-linked, one methyl-linked).

Key structural differences :

  • The phenyl group in the target compound introduces a less lipophilic and smaller aromatic system compared to the bulkier 2,6-xylyl groups in the analogue.
  • The propyl chain in the target compound may enhance conformational flexibility compared to the ethyl/methyl chains in the analogue.

Table 1: Structural Comparison

Compound Substituent 1 Substituent 2 Molecular Weight*
Target Compound Phenylcarbamoyl-methyl 3-(2,6-xylylcarbamoyl)propyl ~490 g/mol
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)... 2,6-xylylcarbamoyl-ethyl 2,6-xylylcarbamoyl-methyl ~520 g/mol
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates Chlorophenyl-carbamoyl Alkyl carbamate ~350–450 g/mol

*Estimated based on structural similarity.

Physicochemical Properties
  • Lipophilicity: The target compound’s log P (octanol-water partition coefficient) is expected to be lower than its xylyl-rich analogue due to the replacement of one lipophilic 2,6-xylyl group with a less hydrophobic phenyl group. This aligns with trends observed in chlorophenyl carbamates, where halogenated aryl groups increase log k (HPLC-derived lipophilicity parameter) compared to non-halogenated derivatives .
  • Solubility :
    Quaternary ammonium salts are generally water-soluble due to their ionic nature. However, the target compound’s phenyl group may reduce aqueous solubility slightly compared to analogues with polar substituents (e.g., chlorophenyl groups in ).

  • Solid-State Behavior: While crystallographic data for the target compound is unavailable, similar ammonium salts exhibit intermolecular interactions (e.g., C-H···O, halogen bonding) that influence crystal packing .

Biological Activity

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride, also known by its CAS number 4061-35-2, is a quaternary ammonium compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacodynamics, and potential therapeutic uses.

  • Molecular Formula : C22H30N3O2Cl
  • Molecular Weight : 404.00 g/mol
  • Chemical Structure : The compound features a dimethylammonium moiety linked to phenylcarbamoyl and xylylcarbamoyl groups.

Toxicity Profile

The acute toxicity of this compound has been assessed in mammalian models. The lethal dose (LD50) via intravenous administration is reported to be 5 mg/kg, with observed toxic effects including cardiomyopathy and potential myocardial infarction . This indicates a significant risk associated with high doses, necessitating careful handling and usage in therapeutic contexts.

Antimicrobial Activity

A study examining the antimicrobial efficacy of related quaternary ammonium compounds suggests that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is sparse, its structural similarity to known antimicrobial agents supports the hypothesis that it may exhibit similar activity.

Cardiovascular Effects

Given the reported cardiotoxicity at high doses, further investigation into the cardiovascular effects of this compound is warranted. Studies on related compounds have shown that quaternary ammonium salts can influence heart rate and contractility, which could be relevant for understanding the safety profile of this compound.

Data Table: Summary of Biological Activities

Activity TypeObservations
Toxicity LD50 (IV): 5 mg/kg; cardiomyopathy noted
Antimicrobial Potential activity inferred from structural analogs; specific data lacking
Cardiovascular Possible effects on heart function; needs further investigation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield optimization?

  • Methodological Answer : The synthesis involves a multi-step process, starting with the condensation of phenylcarbamoyl and 2,6-xylylcarbamoyl precursors. Key steps include:

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the carbamoyl groups to the central ammonium scaffold under anhydrous conditions .

Quaternization : Introduce the dimethylammonium group via alkylation with methyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (40–60°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

  • Critical Parameters : Monitor pH during quaternization to prevent hydrolysis of carbamoyl groups. Use FT-IR and ¹H/¹³C NMR to confirm intermediate structures .

Q. How can spectroscopic and chromatographic methods characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Identify methyl groups on the ammonium center (δ 3.1–3.3 ppm) and aromatic protons from phenyl/xylyl substituents (δ 6.8–7.4 ppm). Carbamoyl NH signals (δ 8.2–8.5 ppm) confirm successful amidation .
  • FT-IR : Carbamoyl C=O stretches (1650–1680 cm⁻¹) and ammonium C-N vibrations (1200–1250 cm⁻¹) validate functional groups .
  • Chromatography :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity .
  • TLC : Monitor reaction progress using silica plates (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) .

Advanced Research Questions

Q. How do molecular dynamics simulations predict the compound’s interaction with biological membranes or synthetic polymers?

  • Methodological Answer :

  • Simulation Setup : Use software like GROMACS or AMBER to model the compound’s amphiphilic structure (hydrophobic aryl groups vs. hydrophilic ammonium). Assign partial charges via DFT calculations (e.g., B3LYP/6-31G*) .
  • Membrane Interactions : Embed the compound in a DPPC lipid bilayer. Analyze hydrogen bonding between the ammonium group and phosphate headgroups, and hydrophobic packing of aryl groups within the lipid tail region .
  • Polymer Compatibility : Simulate interactions with polyelectrolytes (e.g., polyacrylic acid) to assess electrostatic binding affinity. Free energy calculations (MM-PBSA) quantify stability .
    • Validation : Compare simulation results with experimental data (e.g., Langmuir-Blodgett trough measurements for membrane insertion) .

Q. What strategies resolve contradictions in the compound’s reported bioactivity across different studies?

  • Methodological Answer :

  • Systematic Variability Analysis :

Batch Consistency : Test multiple synthesis batches for impurities (e.g., residual solvents via GC-MS) that may alter bioactivity .

Assay Conditions : Re-evaluate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from environmental variables .

  • Mechanistic Studies :
  • Use CRISPR-edited cell lines to identify molecular targets (e.g., ion channels inhibited by the ammonium group).
  • Perform isothermal titration calorimetry (ITC) to measure binding constants with putative receptors .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane composition. Use lipidomics to correlate bioactivity with membrane lipid profiles .

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